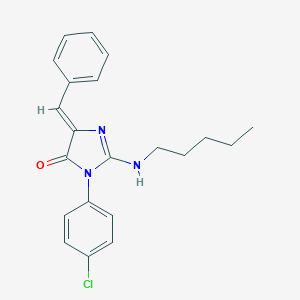
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is commonly referred to as CLPIM and belongs to the class of imidazolone derivatives.
作用機序
The mechanism of action of CLPIM involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
CLPIM has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, CLPIM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
実験室実験の利点と制限
One of the main advantages of CLPIM is its potent anti-inflammatory and anti-tumor activities. It has been found to be effective in various animal models of inflammation and cancer. Furthermore, it has a low toxicity profile and is well tolerated in animal models. However, one of the limitations of CLPIM is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for CLPIM research. One of the main areas of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-diabetic effects. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of CLPIM in humans. Finally, there is a potential application of CLPIM in the treatment of viral infections such as COVID-19, which warrants further investigation.
Conclusion:
In conclusion, CLPIM is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has a low toxicity profile. However, further research is needed to elucidate its molecular mechanisms of action and to develop novel formulations and delivery methods to improve its solubility and bioavailability.
合成法
The synthesis of CLPIM involves the reaction of 4-chlorobenzaldehyde with pentylamine in the presence of acetic acid as a catalyst. The resulting product is then subjected to a condensation reaction with glycine to form the final product, CLPIM. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
科学的研究の応用
CLPIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CLPIM has been found to have a potential application in the treatment of diabetes and obesity.
特性
分子式 |
C21H22ClN3O |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one |
InChI |
InChI=1S/C21H22ClN3O/c1-2-3-7-14-23-21-24-19(15-16-8-5-4-6-9-16)20(26)25(21)18-12-10-17(22)11-13-18/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b19-15- |
InChIキー |
XFFCOFZJNYKZSH-CYVLTUHYSA-N |
異性体SMILES |
CCCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl |
SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
正規SMILES |
CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-imino-6-(2-methoxybenzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295865.png)
![6-(4-fluorobenzylidene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295866.png)
![6-(4-fluorobenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295867.png)
![2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295871.png)
![2-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295872.png)
![2-[4-(2-bromoethoxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295873.png)
![2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295875.png)
![10-[4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B295877.png)
![2-[2-(4-Cyclohexylphenoxy)ethoxy]-4-(diethylamino)benzaldehyde](/img/structure/B295878.png)
![4-{[(E)-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}phenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295880.png)
![4-{[(E)-{5-bromo-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295881.png)
![1,5-dimethyl-4-{[(E)-{2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295882.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
